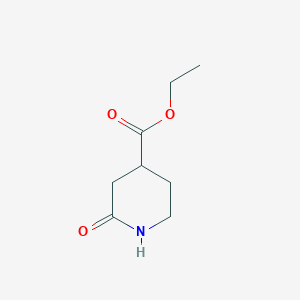

Ethyl 2-oxopiperidine-4-carboxylate

Descripción general

Descripción

Ethyl 2-oxopiperidine-4-carboxylate is an organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered heterocyclic amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-oxopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate with hydrogen chloride in dioxane and dichloromethane at room temperature . Another method includes the preparation from 1-tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H13NO3

- Molecular Weight : 171.19 g/mol

- CAS Number : 18699051

The compound features a piperidine ring, which is essential for its reactivity and biological activity. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthesis.

Pharmaceutical Development

Ethyl 2-oxopiperidine-4-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

Peptide Synthesis

This compound is utilized in peptide synthesis, where it enhances the stability and bioavailability of peptide-based therapeutics. It facilitates the formation of cyclic peptides, which are often more potent than their linear counterparts.

Organic Synthesis

Researchers leverage this compound for constructing complex organic molecules. Its unique functional groups allow for diverse reactions, including:

- Oxidation : Converting to oxo derivatives.

- Reduction : Transforming the oxo group into hydroxyl groups.

- Substitution Reactions : Participating in nucleophilic substitutions.

Medicinal Chemistry

In medicinal chemistry, this compound aids in understanding drug interactions with biological systems. It is used to design new drugs with improved efficacy and reduced side effects.

Material Science

Due to its specific properties, this compound has potential applications in developing advanced materials, including drug delivery systems that enhance the therapeutic index of drugs.

Antimicrobial Activity

A study evaluated the antimicrobial properties of ethyl 2-oxopiperidine derivatives against various pathogens:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

The results indicated that the compound exhibits significant antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics.

Cytotoxicity Assays

In vitro studies demonstrated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines:

| Derivative | IC50 (µM) |

|---|---|

| Derivative A | 5 |

| Derivative B | 8 |

These findings suggest that modifications to the compound can enhance its anticancer properties, making it a candidate for further pharmacological studies.

Mecanismo De Acción

The mechanism of action of ethyl 2-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate

- Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

- Methyl 2-oxopiperidine-4-carboxylate

Uniqueness

This compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions. Its unique properties make it a valuable compound for various applications in research and industry.

Actividad Biológica

Ethyl 2-oxopiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is modified by the presence of an ethyl ester and a ketone group. This configuration allows it to participate in various biochemical interactions, making it a versatile compound in drug development.

Biological Activities

1. Antitumor Activity

Research indicates that derivatives of 2-oxopiperidine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspase pathways and modulation of mitochondrial functions. Specifically, the activation of caspase-3 and upregulation of pro-apoptotic proteins like Bax have been observed, leading to increased apoptosis rates in treated cells .

2. Antimicrobial Activity

this compound has shown promising antimicrobial activity against various strains of bacteria. For example, studies on related piperidine derivatives have reported effective inhibition against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL for certain derivatives . This suggests that this compound may also possess similar properties.

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It is used in studies focusing on receptor-ligand interactions and enzyme kinetics, particularly in the context of developing inhibitors for specific therapeutic targets. The structural features of this compound contribute to its ability to modulate enzyme activity.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : As noted in studies involving related compounds, the induction of apoptosis via caspase activation is a key mechanism. Increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential are critical factors leading to cell death .

- Antimicrobial Mechanisms : The exact mechanisms by which this compound exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives, including this compound:

Future Directions

Continued research into this compound is warranted to fully elucidate its biological activities and potential therapeutic applications. Future studies should focus on:

- In vivo Studies : To assess the pharmacokinetics and overall efficacy in animal models.

- Mechanistic Studies : To better understand the pathways involved in its biological activity.

- Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced potency and selectivity against target diseases.

Propiedades

IUPAC Name |

ethyl 2-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERLUQPNUZNORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.